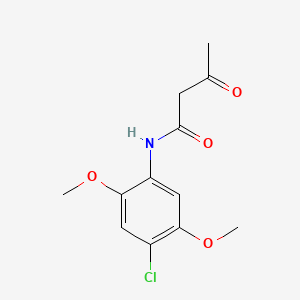

4'-Chloro-2',5'-dimethoxyacetoacetanilide

説明

4’-Chloro-2’,5’-dimethoxyacetoacetanilide is a chemical compound with the molecular formula C12H14ClNO4 . It is used as an intermediate for the manufacture of organic pigments .

Molecular Structure Analysis

The molecular structure of 4’-Chloro-2’,5’-dimethoxyacetoacetanilide consists of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

4’-Chloro-2’,5’-dimethoxyacetoacetanilide has a molecular weight of 271.7 . It has a density of 1.277, a melting point of 102-104°C, a boiling point of 432.7±45.0 °C (Predicted), and a flash point of 215.5°C . Its vapor pressure is between 0-0.001Pa at 20-50℃, and it has a refractive index of 1.553 .科学的研究の応用

Metabolic Pathways in Yeast

4'-Chloro-2',5'-dimethoxyacetoacetanilide is metabolized by certain yeast species, like Rhodosporidium sp., through a reductive pathway. This process results in the formation of compounds such as 4-chloroacetanilide and 4-chloro-2-hydroxyacetanilide. These findings indicate the yeast's ability to process complex organic compounds, potentially contributing to biodegradation or biotransformation studies (Corbett & Corbett, 1981).

Herbicide Analysis

The compound has relevance in the analysis of chlorophenoxy acid herbicides, like MCPA and 2,4-D. Techniques involving high-performance liquid chromatography with coulometric detection have been developed for tracing these pesticides in environmental samples. This application is crucial for monitoring and managing the environmental impact of agricultural chemicals (Wintersteiger, Goger, & Krautgartner, 1999).

Influence on Liver Microsomal Preparations

Studies show that 4'-Chloro-2',5'-dimethoxyacetoacetanilide affects liver microsomal preparations, as seen in experiments involving deuterium migration during hydroxylation processes. Such research can provide insights into the drug's impact on liver enzymes and its possible applications or risks in pharmaceutical contexts (Daly, Jerina, Farnsworth, & Guroff, 1969).

Plant Growth and Herbicidal Effects

Research dating back to 1945 explored the use of compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide for weed eradication. The performance of these compounds under field conditions has been compared with other herbicides, indicating its potential use in agricultural weed management (Blackman, 1945).

Synthesis of Novel Scaffolds

There's been research into synthesizing new heterocyclic scaffolds containing the acetanilide moiety from 4'-Chloro-2',5'-dimethoxyacetoacetanilide derivatives. These scaffolds have shown promise in antioxidant activities, indicating potential applications in the development of new pharmaceuticals or chemical compounds (Abdel‐Latif et al., 2018).

Impact on Erythrocyte Membrane Proteins

Studies have shown the impact of chlorophenoxy herbicides and their metabolites, like 4'-Chloro-2',5'-dimethoxyacetoacetanilide, on erythrocyte membrane proteins. This research is crucial for understanding the biochemical effects of these compounds on cellular components, potentially informing medical and toxicological evaluations (Duchnowicz, Szczepaniak, & Koter, 2005).

Environmental Impact and Toxicity

The environmental impact and toxicity of xenobiotics, including compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, have been studied. This research provides insights into the ecological risks posed by these chemicals, particularly in aquatic environments. Such studies are vital for environmental risk assessments and developing safer chemical practices (Farah et al., 2004).

Analytical Chemistry and Detection Methods

Research has been conducted on the development of detection methods for herbicides and related compounds using techniques like HPLC-fluorescence. This is essential for accurate quantification and monitoring of such chemicals in various environmental and industrial contexts (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Combined Effects of Chloroacetanilide Herbicides

The combined effects of chloroacetanilide herbicides on algal reproduction have been studied, highlighting the importance of understanding the cumulative impact of chemical pollutants. This research is crucial for ecological toxicity assessments and guiding regulations on herbicide use (Junghans et al., 2003).

Electrocatalytic Degradation

Studies on the electrocatalytic degradation of chlorophenoxy and chlorobenzoic herbicides, which include compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, provide insights into novel methods for pollutant degradation. This is significant for environmental remediation and developing sustainable waste management strategies (Brillas et al., 2003).

Potential in Photodynamic Therapy

The synthesis and investigation of novel phthalocyanine derivatives related to 4'-Chloro-2',5'-dimethoxyacetoacetanilide demonstrate potential applications in photodynamic therapy (PDT). This highlights the compound's relevance in developing new therapeutic agents for medical applications (Demirbaş et al., 2017).

Metabolism in Poisoning Cases

Identification of urinary metabolites in human subjects poisoned by compounds similar to 4'-Chloro-2',5'-dimethoxyacetoacetanilide provides crucial information for clinical diagnostics and treatment of chemical poisoning (Yoshida, Tabuchi, & Andoh, 1992).

Scientometric Review of Herbicide Toxicity

A scientometric review of the toxicity of herbicides, including those related to 4'-Chloro-2',5'-dimethoxyacetoacetanilide, offers a comprehensive overview of global research trends in this field. This kind of review is invaluable for understanding the breadth and focus of current research, helping to identify research gaps and future directions (Zuanazzi, Ghisi, & Oliveira, 2020).

Safety and Hazards

When handling 4’-Chloro-2’,5’-dimethoxyacetoacetanilide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . All sources of ignition should be removed, and adequate ventilation should be ensured .

作用機序

Pharmacokinetics

Based on its chemical structure, it can be predicted that it has a molecular weight of271.7 , which is within the range that allows for good bioavailability. It has a predicted LogP of 1.74 at 23℃ and pH6-8 , suggesting it has a balance of hydrophilic and lipophilic properties, which is favorable for crossing biological membranes.

特性

IUPAC Name |

N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-7(15)4-12(16)14-9-6-10(17-2)8(13)5-11(9)18-3/h5-6H,4H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUVJGIRLPZEES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5029265 | |

| Record name | 4'-Chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

4'-Chloro-2',5'-dimethoxyacetoacetanilide | |

CAS RN |

4433-79-8 | |

| Record name | N-(4-Chloro-2,5-dimethoxyphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4433-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004433798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-IRG | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50638 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4'-Chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5029265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-chloro-2',5'-dimethoxyacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-CHLORO-2',5'-DIMETHOXYACETOACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J086QHJ1OC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

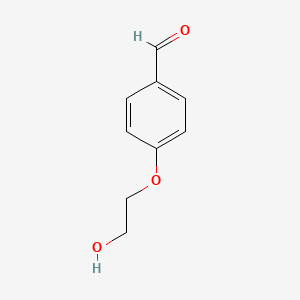

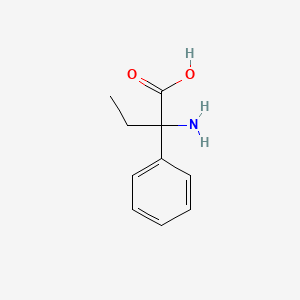

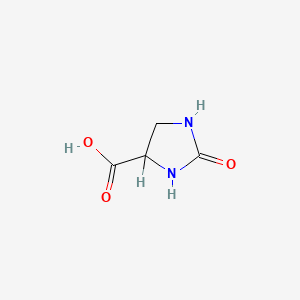

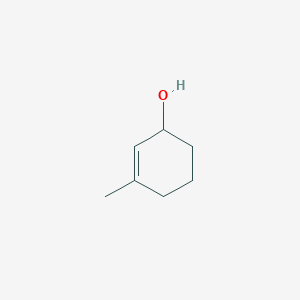

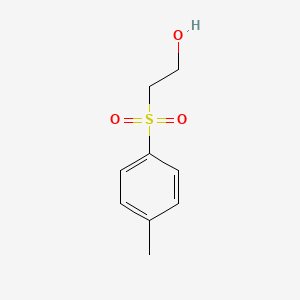

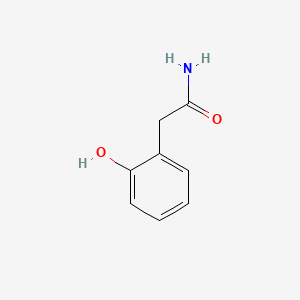

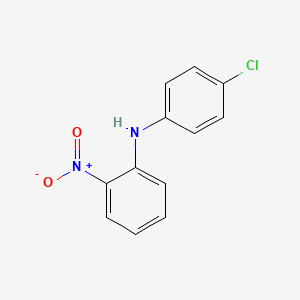

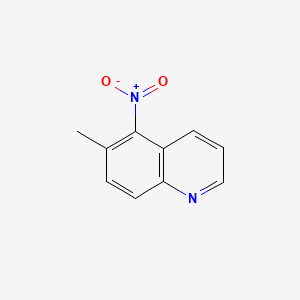

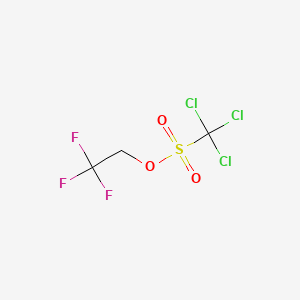

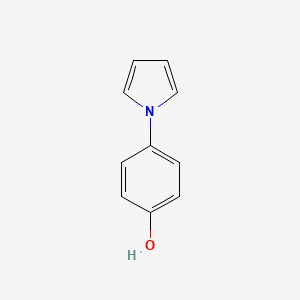

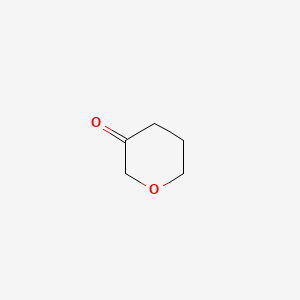

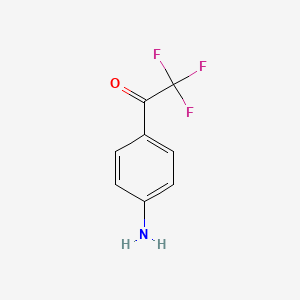

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。